3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Description
3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a brominated quinazolinone derivative characterized by a fused pyrrolo-quinazolinone core. Its structure features a bromine atom at position 3 and a methoxy group at position 5 (). The bromine and methoxy substituents likely influence its electronic properties, steric bulk, and biological interactions compared to non-halogenated or differently substituted analogues.
Properties
Molecular Formula |
C12H11BrN2O2 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
3-bromo-5-methoxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-9-4-2-3-7-10(9)14-11-8(13)5-6-15(11)12(7)16/h2-4,8H,5-6H2,1H3 |
InChI Key |
WLRYPPXZRBTMFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C(CCN3C2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrroloquinazoline Core: This step involves the cyclization of an appropriate precursor to form the dihydropyrroloquinazoline core.
Bromination: Introduction of the bromine atom at the 3rd position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Introduction of the methoxy group at the 5th position using methoxylating agents like sodium methoxide in methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can yield a biaryl compound.
Scientific Research Applications
3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has various scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Pharmacology: Evaluated for its effects on different biological targets and pathways.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Halogenation Position : Bromine at C3 (target compound) vs. C7 () or dibromination at C3 () alters steric and electronic profiles.
- Functional Groups : Methoxy (electron-donating) vs. hydroxy () or fluorinated substituents () impact solubility and target binding.
Cytotoxicity and Anticancer Potential
- Fluorinated benzylidene derivatives (e.g., compound 12 in ) exhibit high cytotoxic activity (97.2% HPLC purity).
- Brominated derivatives (e.g., 3-bromo-6-fluoro analogue in ) may show enhanced bioactivity due to halogen-mediated interactions with cellular targets.
- Target Compound: The 5-methoxy group could enhance membrane permeability compared to hydroxylated analogues like vasicinone ().
Anti-Tubercular and Bronchodilatory Effects
- Deoxyvasicinone (non-halogenated) and vasicinone (3-hydroxy) demonstrate bronchodilatory activity ().
Physicochemical and Structural Properties
Key Insights :
- Methoxy groups may reduce metabolic oxidation compared to hydroxyl groups.
Biological Activity
3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the dihydropyrroloquinazolinone class, characterized by a fused pyrrole and quinazolinone ring system. The presence of bromine and methoxy groups contributes to its unique chemical behavior and biological interactions.
Anticancer Properties
Research indicates that derivatives of dihydropyrroloquinazolinones exhibit significant anticancer activity. For instance, studies have shown that structural modifications, such as the introduction of methoxy groups, enhance the cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain derivatives have an EC50 value as low as 0.048 μM, indicating potent activity against cancer cells without significant cytotoxicity to normal cells .
Table 1: Anticancer Activity of Dihydropyrroloquinazolinone Derivatives
| Compound Name | EC50 (μM) | Cell Line | Notes |
|---|---|---|---|
| 3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 0.048 | Various Cancer Lines | Enhanced stability and activity due to methoxy substitution |
| Analog A | 0.010 | HepG2 | Higher activity due to additional substitutions |
| Analog B | 0.395 | MCF-7 | Moderate activity with less stability |
Antiparasitic Activity
The compound has also been evaluated for antiparasitic effects. The presence of specific functional groups has been linked to enhanced efficacy against parasites. For example, studies reported an EC50 value of 0.010 μM for certain analogs in inhibiting parasitic growth, showcasing the potential for therapeutic applications in treating parasitic infections .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of intrinsic pathways.
- Metabolic Stability : Modifications such as methoxy substitution improve metabolic stability in human liver microsomes, which is crucial for maintaining therapeutic levels in vivo .
Case Study 1: Cancer Treatment
A study focused on a series of dihydropyrroloquinazolinones demonstrated that compounds with methoxy substitutions significantly reduced tumor growth in xenograft models. The study highlighted that these compounds could be developed into novel anticancer therapies with improved selectivity and reduced side effects.
Case Study 2: Antiparasitic Efficacy
Another investigation assessed the effectiveness of various derivatives against malaria parasites. The results indicated that compounds similar to 3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one exhibited promising activity in vitro, warranting further exploration into their potential as antimalarial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
